molecular formula C16H21N3O3 B3850548 N,N,N'-trimethyl-N'-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine

N,N,N'-trimethyl-N'-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine

Cat. No.: B3850548
M. Wt: 303.36 g/mol
InChI Key: ZLJAHMORDWHVQT-UHFFFAOYSA-N
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Description

N,N,N’-trimethyl-N’-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine is a complex organic compound with a unique structure that includes a furan ring substituted with a nitrophenyl group and a trimethylated ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine typically involves multiple steps. One common approach is to start with the preparation of the furan ring substituted with a nitrophenyl group. This can be achieved through a nitration reaction of a furan derivative. The resulting nitrophenyl-furan compound is then subjected to a reductive amination reaction with N,N,N’-trimethyl-ethane-1,2-diamine under appropriate conditions, such as the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

N,N,N’-trimethyl-N’-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. The trimethylated ethane-1,2-diamine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N,N,N’-trimethyl-N’-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

    N,N,N’-trimethyl-1,2-ethanediamine: Lacks the furan and nitrophenyl groups, resulting in different chemical properties and applications.

    N,N,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine:

    N,N-diethylethane-1,2-diamine: Has ethyl groups instead of trimethyl groups, affecting its steric and electronic properties.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-17(2)10-11-18(3)12-13-8-9-16(22-13)14-6-4-5-7-15(14)19(20)21/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJAHMORDWHVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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